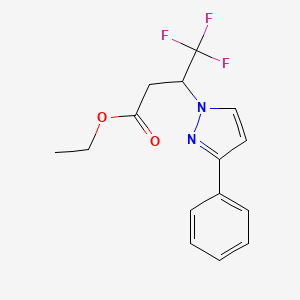

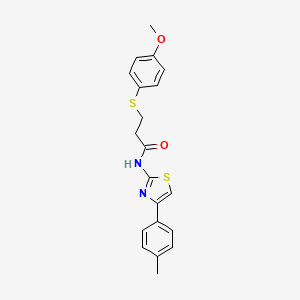

![molecular formula C16H13F3N2O B2483945 4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile CAS No. 866137-07-7](/img/structure/B2483945.png)

4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The compound has been synthesized and characterized using NMR techniques. Its solid-state molecular conformation is stabilized through intramolecular CH-O and CH-π interactions, showcasing how sterically hindered compounds can achieve a stable conformation (Tewari & Dubey, 2009).

Molecular Structure Analysis

X-ray crystallography reveals a cavity formed via intramolecular CH-π interaction, demonstrating the importance of weak CH-X (π, O, N) interactions in stabilizing the compound's packing mode (Tewari & Dubey, 2009).

Chemical Reactions and Properties

Reactions with acids show that while a substituted nicotinic acid is formed under certain conditions, steric hindrance can prevent hydrolysis under similar conditions, leading to the formation of 10-aminobenzo-[b]-1,8-naphthyridine derivatives under the influence of concentrated sulfuric acid (Shramm & Konshin, 1982).

Physical Properties Analysis

The compound's physical properties are significantly influenced by its molecular structure. Weak intramolecular and intermolecular interactions, including C-H⋯N and π-π interactions, play a crucial role in the stabilization and crystallization of the compound, as evidenced in various nicotinonitrile derivatives (Chantrapromma et al., 2009).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity and stability, are shaped by its molecular conformation and the nature of its intramolecular and intermolecular interactions. Studies on similar nicotinonitrile compounds highlight the role of these interactions in determining chemical behavior and reactivity (Chantrapromma et al., 2009; Tewari & Dubey, 2009).

Wissenschaftliche Forschungsanwendungen

Crystal Chemistry and Polymorphs The compound also serves as a building block in crystal chemistry, with polymorphs being developed that are stabilized by weak interactions. These polymorphs demonstrate different packing and have implications in binding affinity with certain receptors, indicating potential in various applications (Dubey et al., 2013).

Molecular Docking and Pharmaceutical Applications Further studies include molecular docking analysis, revealing that certain polymorphs of this compound have better binding affinity with specific receptors like COX-2, surpassing some standards. This suggests its potential in pharmaceutical applications, particularly as a part of targeted therapies or drug development (Dubey et al., 2013).

Material Science and Electrochemical Applications In the realm of material science and electrochemical applications, derivatives of this compound have been used as electrolyte additives in high voltage lithium-ion batteries, demonstrating significant improvements in cyclic stability and capacity retention (Huang et al., 2014).

Antioxidant and Antimicrobial Properties Moreover, nicotinonitrile derivatives, including 4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile, have been synthesized and evaluated for their antioxidant properties, contributing to a better understanding of their potential in therapeutic applications (Gouda et al., 2016). Additionally, certain synthesized compounds in this category showed profound antimycobacterial activity against Mycobacterium tuberculosis H37Rv, suggesting a potential for developing new lead compounds in fighting tuberculosis (Patel et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O/c1-10-6-11(2)21-15(14(10)8-20)22-9-12-4-3-5-13(7-12)16(17,18)19/h3-7H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTIBQXLPTWHED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OCC2=CC(=CC=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

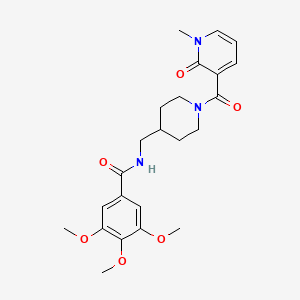

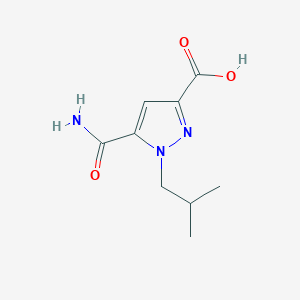

![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)

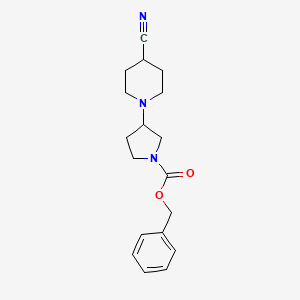

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)

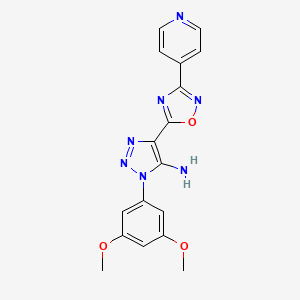

![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2483877.png)

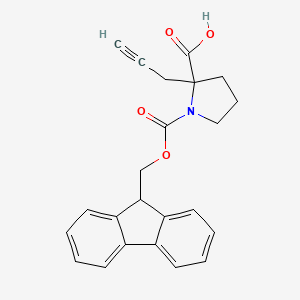

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)

![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)

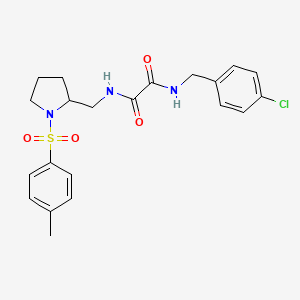

![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)